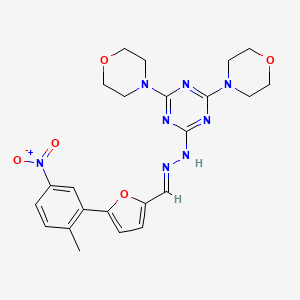![molecular formula C17H18ClNOS B5887859 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)
2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has been shown to possess various biological activities, including anti-inflammatory and analgesic effects.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide has been shown to possess various biological activities that make it a promising candidate for therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB activation by this compound may lead to the downregulation of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been shown to reduce pain behavior in animal models of acute and chronic pain. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility of results. Furthermore, this compound has been shown to be stable under various experimental conditions, which makes it suitable for use in long-term studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents for its administration.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases and pain in humans. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Furthermore, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide involves the reaction of 2-isopropylphenylamine with 4-chlorobenzenethiol in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to yield a high purity product and has been used in various studies to obtain this compound for further research.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12(2)15-5-3-4-6-16(15)19-17(20)11-21-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPXSGQIGVJDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-acetyl-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887777.png)


![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5887804.png)



![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)

![2-adamantyl[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5887868.png)

